N-(4-acetylphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide
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Overview
Description
N-(4-acetylphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide: is a synthetic organic compound that features a 1,2,4-triazole ring, a functional group known for its significant pharmacological properties.
Mechanism of Action
Target of Action
N-(4-acetylphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide is a derivative of 1,2,4-triazole, a unique heterocyclic compound that is present in an array of pharmaceuticals and biologically important compounds 1,2,4-triazoles are known to operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .
Mode of Action
It is known that 1,2,4-triazole derivatives interact with their targets through hydrogen-bonding and dipole interactions . These interactions can lead to changes in the target’s function, potentially influencing various biological processes.
Biochemical Pathways
1,2,4-triazole derivatives are known for their widespread potential pharmaceutical activity, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities . This suggests that they may affect a variety of biochemical pathways.
Pharmacokinetics
It is known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Result of Action
It is known that 1,2,4-triazole derivatives have shown promising cytotoxic activity against various cancer cell lines .
Action Environment
It is known that various internal and external factors can influence the action of pharmaceutical compounds, including genetics, viruses, drugs, diet, and smoking .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide typically involves multiple steps:
Formation of the 1,2,4-triazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazine derivatives with formamide or its equivalents under acidic or basic conditions.
Attachment of the acetylphenyl group: This step often involves Friedel-Crafts acylation, where an acetyl group is introduced to a phenyl ring using acetyl chloride and a Lewis acid catalyst like aluminum chloride.
Formation of the propanamide linkage: This can be done by reacting the intermediate with a suitable amine under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Aluminum chloride for Friedel-Crafts acylation, EDCI for amide bond formation.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(4-acetylphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide is used as a building block for synthesizing more complex molecules. Its triazole ring is a versatile moiety that can be modified to create a wide range of derivatives with potential biological activities .
Biology and Medicine
In biological and medicinal research, this compound is investigated for its antimicrobial, antifungal, and anticancer properties. The triazole ring is known to interact with various biological targets, making it a valuable scaffold in drug design .
Industry
In the industrial sector, this compound can be used in the development of new pharmaceuticals, agrochemicals, and materials science applications due to its stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: Another triazole derivative used as an antifungal agent.
Anastrozole: A triazole-based drug used in the treatment of breast cancer.
Flupoxam: A triazole-containing herbicide.
Uniqueness
N-(4-acetylphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-methyl-3-(1,2,4-triazol-1-yl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c1-10(7-18-9-15-8-16-18)14(20)17-13-5-3-12(4-6-13)11(2)19/h3-6,8-10H,7H2,1-2H3,(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHNPTOHXVFXSFD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC=N1)C(=O)NC2=CC=C(C=C2)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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